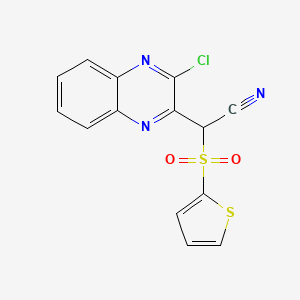
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a compound that belongs to the family of quinazolinones, which are known for their diverse biological activities. This compound, in particular, is characterized by a unique structural framework that integrates benzyl, quinazolinone, and furan moieties, making it a subject of interest for scientific research and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 3-benzyl-2,4-dioxo-3,4-dihydroquinazoline with furan-2-ylmethylamine, using appropriate acylating agents under controlled conditions.
Industrial Production Methods: : In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidation products.
Reduction: : Reduction reactions can target the carbonyl groups within the quinazolinone structure, potentially yielding dihydro derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, primarily involving the benzyl and furan moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or metal catalysts.
Reduction: : Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Utilization of halogens, alkylating agents, and catalytic conditions to facilitate substitution reactions.
Major Products: : The products formed from these reactions vary depending on the specific conditions and reagents used. Typical products might include hydroxylated, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
This compound has a wide array of applications in scientific research, including:
Chemistry: : It is used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Explored for therapeutic uses, particularly in the development of novel drugs targeting specific biological pathways.
Industry: : Utilized in material science for the development of advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The detailed mechanism of action often involves the modulation of specific proteins or nucleic acids, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Uniqueness: : Compared to other compounds in the quinazolinone family, 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is unique due to its furan-2-ylmethyl group, which imparts distinctive chemical and biological properties.
Similar Compounds
3-Benzyl-2,4-dioxoquinazoline: : Lacks the furan-2-ylmethyl group.
N-(Benzyl)-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide: : Similar core structure but with different substituents.
Furan derivatives of quinazolinones: : May share some functional similarities but differ in specific activity profiles.
Conclusion
This compound is a compound of considerable interest due to its unique structural features and diverse applications in scientific research. Its synthesis, reactivity, and biological activities make it a valuable subject for ongoing studies in various fields. Happy researching!
Propriétés
Numéro CAS |
892291-33-7 |
|---|---|
Formule moléculaire |
C22H19N3O4 |
Poids moléculaire |
389.411 |
Nom IUPAC |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H19N3O4/c26-20(23-13-17-9-6-12-29-17)15-24-19-11-5-4-10-18(19)21(27)25(22(24)28)14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,23,26) |
Clé InChI |
RQNAHAYQHMTVOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}propan-1-one](/img/structure/B2574353.png)
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride](/img/structure/B2574356.png)
![5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2574357.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2574360.png)
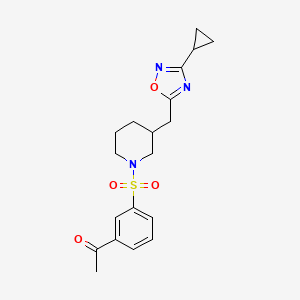
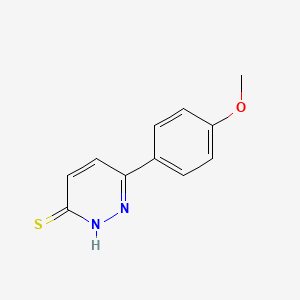
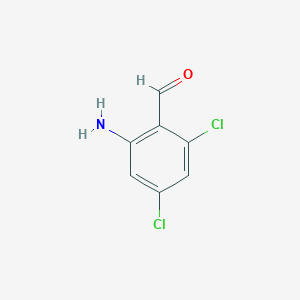
![ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2574367.png)
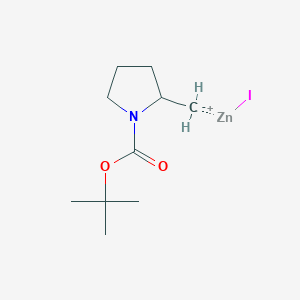
![3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2574369.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2574372.png)
![2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2574373.png)
